2-(3-Bromophenoxy)benzonitrile
Overview
Description
2-(3-Bromophenoxy)benzonitrile is an organic compound characterized by a bromophenoxy group attached to a benzonitrile moiety
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution Reaction: One common method involves the reaction of 3-bromophenol with benzonitrile chloride in the presence of a strong base such as potassium carbonate (K2CO3) under reflux conditions.
Ullmann Condensation: Another method is the Ullmann condensation, where 3-bromophenol is reacted with benzonitrile in the presence of a copper catalyst at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the nitrile group.
Substitution: Various nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: 2-(3-Bromophenoxy)benzamide
Reduction Products: 2-(3-Bromophenoxy)benzylamine
Substitution Products: 2-(3-Azidophenoxy)benzonitrile
Scientific Research Applications
2-(3-Bromophenoxy)benzonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-(3-Bromophenoxy)benzonitrile exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
2-(3-Chlorophenoxy)benzonitrile
2-(3-Methoxyphenoxy)benzonitrile
2-(3-Nitrophenoxy)benzonitrile
Uniqueness: 2-(3-Bromophenoxy)benzonitrile is unique due to the presence of the bromine atom, which imparts different chemical reactivity compared to its chloro, methoxy, and nitro analogs. This difference can lead to variations in biological activity and industrial applications.
Biological Activity
2-(3-Bromophenoxy)benzonitrile, identified by its CAS number 1020922-43-3, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure
The chemical structure of this compound features a bromophenyl ether linked to a benzonitrile moiety. This unique structure may contribute to its diverse biological effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily in the areas of anticancer, antimicrobial, and anti-inflammatory properties. The following sections detail these activities based on current literature.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Case Study : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, with IC50 values indicating potent activity at micromolar concentrations. The compound was observed to induce apoptosis via the mitochondrial pathway, characterized by increased levels of cytochrome c release and activation of caspases .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. Preliminary findings suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro assays revealed that the compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The mechanism appears to involve disruption of bacterial cell membranes .
Anti-inflammatory Properties
Inflammation-related pathways are another area where this compound shows potential benefits. Research indicates that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Mechanism : The compound was found to downregulate the expression of TNF-alpha and IL-6 in macrophage models stimulated with lipopolysaccharides (LPS), suggesting its role as an anti-inflammatory agent .
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit specific kinases involved in cancer signaling pathways.
- Receptor Modulation : The compound could interact with receptors related to inflammation and immune response.
Data Summary Table
Properties
IUPAC Name |
2-(3-bromophenoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-11-5-3-6-12(8-11)16-13-7-2-1-4-10(13)9-15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDLXUAFDWJHJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.